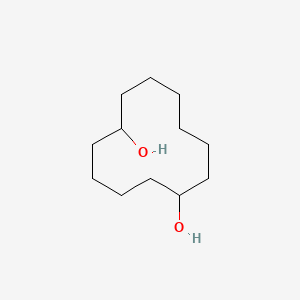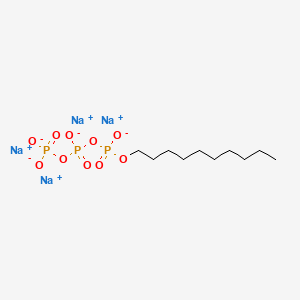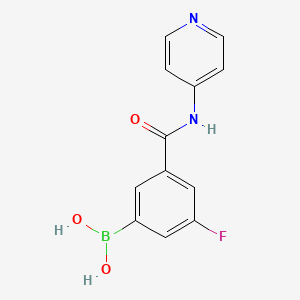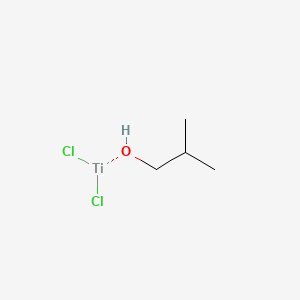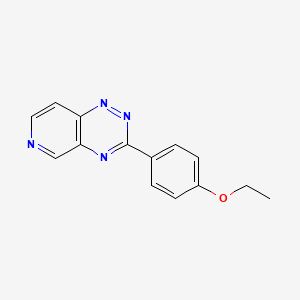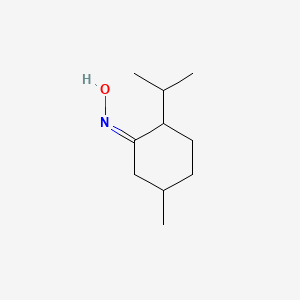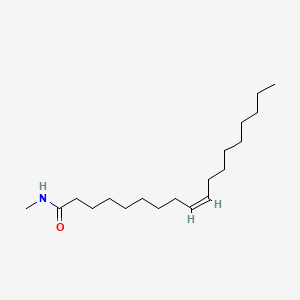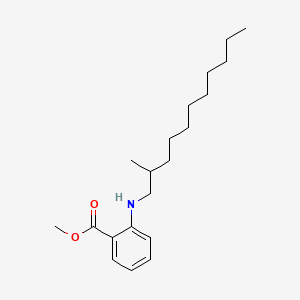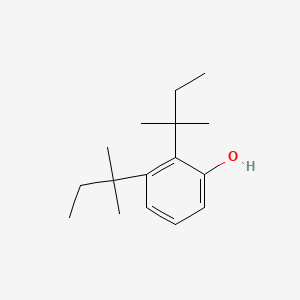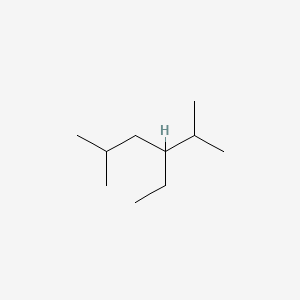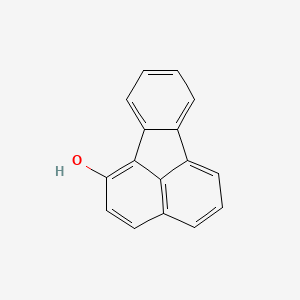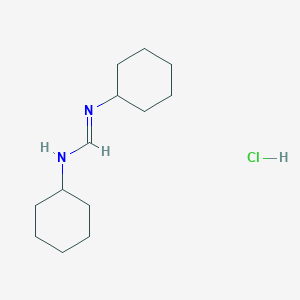
N,N'-dicyclohexylmethanimidamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-dicyclohexylmethanimidamide;hydrochloride is a chemical compound known for its unique structure and properties. It is widely used in various fields of scientific research and industry due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dicyclohexylmethanimidamide;hydrochloride typically involves the reaction of dicyclohexylamine with formaldehyde under specific conditions. The reaction is carried out in a high-pressure reactor at elevated temperatures, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of N,N’-dicyclohexylmethanimidamide;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-dicyclohexylmethanimidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N,N’-dicyclohexylmethanimidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-dicyclohexylmethanimidamide;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dicyclohexylmethylamine: A similar compound with comparable reactivity and applications.
N,N’-Dicyclohexylcarbodiimide: Another related compound used in organic synthesis and industrial applications.
Uniqueness
N,N’-dicyclohexylmethanimidamide;hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
3385-47-5 |
|---|---|
Fórmula molecular |
C13H25ClN2 |
Peso molecular |
244.80 g/mol |
Nombre IUPAC |
N,N'-dicyclohexylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C13H24N2.ClH/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;/h11-13H,1-10H2,(H,14,15);1H |
Clave InChI |
PSHFTAAJPJMFSE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC=NC2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


